1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole
CAS No.: 496014-43-8
Cat. No.: VC21383827
Molecular Formula: C16H16N2O3S
Molecular Weight: 316.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 496014-43-8 |
---|---|
Molecular Formula | C16H16N2O3S |
Molecular Weight | 316.4g/mol |
IUPAC Name | 1-(4-methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole |
Standard InChI | InChI=1S/C16H16N2O3S/c1-11-10-13(8-9-16(11)21-3)22(19,20)18-12(2)17-14-6-4-5-7-15(14)18/h4-10H,1-3H3 |
Standard InChI Key | WXGIUWYVLONZRR-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC |
Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole consists of a 2-methylbenzimidazole core with a sulfonyl group at the N1 position, connecting it to a 4-methoxy-3-methylphenyl moiety. The compound features several key structural elements that contribute to its potential biological activity: a benzimidazole heterocyclic system, a sulfonyl bridge, and a methoxylated aromatic ring with a methyl substituent .
Physical and Chemical Properties
The compound has been characterized with the following physicochemical properties:
Table 1: Physicochemical Properties of 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole
Property | Value | Source |
---|---|---|
Molecular Formula | C16H16N2O3S | |
Molecular Weight | 316.4 g/mol | |
Creation Date | July 29, 2005 | |
Last Modified | March 8, 2025 |
Chemical Identifiers and Classification
Nomenclature and Identifiers
The compound is registered in multiple chemical databases with various identifiers that facilitate its identification and retrieval in scientific literature and chemical libraries.
Table 2: Chemical Identifiers for 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole
Synonyms
The compound is known by several synonyms in chemical databases and literature:
Table 3: Synonyms of 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole
Structural Chemistry
Structure-Activity Relationship Considerations
Based on the general understanding of benzimidazole-sulfonyl derivatives, certain structural features of 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole may influence its biological activity:
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The benzimidazole nucleus is known to confer a wide range of biological activities
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The sulfonyl group often serves as a hydrogen bond acceptor in drug-target interactions
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The methoxy group on the phenyl ring may enhance lipophilicity and membrane permeability
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The methyl substituents can influence the electronic properties of the molecule and its interactions with biological targets
Synthetic Considerations
Related Synthetic Methods
Patents related to benzimidazole chemistry suggest that these compounds are often synthesized through multi-step processes involving:
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Formation of appropriate intermediates from simpler precursors
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Protection and deprotection strategies for selective functionalization
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Coupling reactions to connect molecular fragments
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Purification procedures to obtain the desired compounds in high purity
These general approaches likely apply to the synthesis of 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole, although the specific reaction conditions and yields would require experimental determination.
Research Context and Applications
Current Research Status
The compound 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole has been registered in several chemical databases, including PubChem, ChEMBL, and the EPA DSSTox database, indicating its recognition in the chemical research community . Its presence in these databases suggests potential interest in its chemical properties and biological activities, although published research specifically focusing on this compound appears limited.
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